Cas no 2402829-99-4 (5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile)

5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile is a fluorinated and chlorinated imidazole derivative with a nitrile functional group, offering versatile reactivity for pharmaceutical and agrochemical applications. Its unique halogenation pattern enhances electrophilic properties, making it a valuable intermediate in heterocyclic synthesis. The presence of both chloro and fluoro substituents improves metabolic stability and binding affinity in bioactive compounds. The nitrile group provides a handle for further functionalization, enabling diverse derivatization pathways. This compound is particularly useful in the development of kinase inhibitors and antimicrobial agents due to its structural rigidity and electronic effects. High purity and consistent quality ensure reliable performance in research and industrial processes.
5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile structure
2402829-99-4 structure
Product Name:5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile
CAS No:2402829-99-4
MF:C5H3ClFN3
MW:159.548822641373
CID:6255874
PubChem ID:145915409
Update Time:2025-06-13

5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile
    • 2402829-99-4
    • 4-chloro-2-fluoro-1-methyl-1H-imidazole-5-carbonitrile
    • EN300-7491799
    • Inchi: 1S/C5H3ClFN3/c1-10-3(2-8)4(6)9-5(10)7/h1H3
    • InChI Key: XKYVTRYFHCUQBC-UHFFFAOYSA-N
    • SMILES: ClC1=C(C#N)N(C(=N1)F)C

Computed Properties

  • Exact Mass: 158.9999530g/mol
  • Monoisotopic Mass: 158.9999530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 41.6Ų

5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile Pricemore >>

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Additional information on 5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile

Research Briefing on 5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile (CAS: 2402829-99-4) and Its Applications in Chemical Biology and Pharmaceutical Research

5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile (CAS: 2402829-99-4) is a fluorinated imidazole derivative that has recently gained attention in chemical biology and pharmaceutical research due to its unique structural features and potential applications in drug discovery. This heterocyclic compound serves as a versatile building block for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies have highlighted its role as a key intermediate in the synthesis of novel therapeutic candidates targeting various disease pathways.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile as a precursor for developing selective JAK3 inhibitors. The research team utilized this compound to create a series of analogs with improved pharmacokinetic properties, showing promising results in autoimmune disease models. The presence of both chloro and fluoro substituents on the imidazole ring was found to significantly enhance binding affinity to the target kinase while maintaining favorable metabolic stability.

In antimicrobial research, a recent patent application (WO2023051234) disclosed novel antibacterial compounds derived from 2402829-99-4 that exhibit potent activity against drug-resistant Gram-positive pathogens. The structural modifications introduced at the 4-carbonitrile position enabled the development of compounds with enhanced membrane permeability and reduced efflux pump susceptibility. Molecular docking studies revealed that these derivatives interact with novel binding sites on bacterial topoisomerase IV, suggesting a potentially new mechanism of action.

The synthetic accessibility of 5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile has been improved through recent methodological advances. A 2024 publication in Organic Process Research & Development described an optimized, scalable synthesis route with improved yield (78%) and purity (>99.5%). The new protocol employs continuous flow chemistry, addressing previous challenges with exothermic reactions in batch processes. This advancement is particularly significant for industrial-scale production of pharmaceutical intermediates derived from this compound.

Emerging research has also explored the use of 2402829-99-4 in PROTAC (Proteolysis Targeting Chimera) development. The compound's ability to serve as a linker component connecting E3 ligase ligands to target protein binders has been demonstrated in recent preclinical studies targeting oncogenic proteins. The fluorine atom in particular contributes to optimal linker length and physicochemical properties necessary for effective protein degradation.

Safety and toxicological assessments of 5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile have been conducted as part of recent preclinical development programs. While the compound itself shows moderate cytotoxicity in vitro (IC50 ≈ 50 μM in HepG2 cells), properly designed derivatives demonstrate significantly improved safety profiles. Metabolic studies indicate that the fluoro substituent reduces unwanted oxidative metabolism compared to non-fluorinated analogs, potentially lowering the risk of reactive metabolite formation.

Future research directions for this compound class include exploration of its utility in radiopharmaceuticals (where the fluorine-18 analog could serve as a PET tracer) and further optimization for CNS-penetrant drugs. The unique electronic properties imparted by the specific substitution pattern on the imidazole ring continue to make 2402829-99-4 an attractive scaffold for medicinal chemistry programs across multiple therapeutic areas.

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